molecular formula C13H14ClNO B1463081 4-[(Phenylamino)methyl]phenol hydrochloride CAS No. 6337-84-4

4-[(Phenylamino)methyl]phenol hydrochloride

Cat. No.: B1463081
CAS No.: 6337-84-4
M. Wt: 235.71 g/mol
InChI Key: NYCYUCZUPKBQHE-UHFFFAOYSA-N
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Description

4-[(Phenylamino)methyl]phenol hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO and its molecular weight is 235.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-[(Phenylamino)methyl]phenol hydrochloride, also known as a derivative of phenol, has garnered attention in recent years for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14ClNO\text{C}_{13}\text{H}_{14}\text{ClN}\text{O}

This compound features a phenol group substituted with an amino group, which is critical for its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. Its mechanism of action includes:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine, which can enhance synaptic transmission.
  • Cell Signaling Modulation : It influences cellular pathways such as the MAPK/ERK signaling pathway, affecting cell proliferation and differentiation .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on recent studies:

Activity Description Reference
AntimicrobialEffective against a range of bacteria and fungi.
AnticancerExhibits cytotoxic effects on cancer cell lines (e.g., A549).
Enzyme InhibitionInhibits acetylcholinesterase activity.
Cell ProliferationModulates signaling pathways affecting cell growth.

Case Study 1: Anticancer Effects

A study investigating the anticancer properties of this compound demonstrated significant cytotoxicity against A549 lung cancer cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, showcasing its potential as an antimicrobial agent in clinical applications.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Stability and Bioavailability : Research indicates that the compound remains stable under physiological conditions, which is crucial for its therapeutic applications.
  • Metabolic Pathways : The compound is primarily metabolized by cytochrome P450 enzymes, influencing its bioavailability and interaction with other biomolecules.
  • Transport Mechanisms : The uptake of this compound into cells occurs via passive diffusion and specific transporters, affecting its distribution within tissues.

Properties

IUPAC Name

4-(anilinomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c15-13-8-6-11(7-9-13)10-14-12-4-2-1-3-5-12;/h1-9,14-15H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCYUCZUPKBQHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6337-84-4
Record name NSC37576
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.